Calculated LogP and Topological Polar Surface Area (TPSA) Comparison: Azetidin-3-yl Morpholine-4-carboxylate versus Piperidin-3-yl Analog
Computational physicochemical analysis reveals that azetidin-3-yl morpholine-4-carboxylate exhibits significantly lower lipophilicity and smaller molecular volume compared to its piperidin-3-yl analog, directly impacting membrane permeability and solubility profiles. The azetidine-containing compound has a calculated LogP of 0.2072, a molecular weight of 186.21 g/mol, and a topological polar surface area (TPSA) of 50.8 Ų . In contrast, the piperidine analog (CAS 1539710-70-7) has a higher molecular weight of 214.26 g/mol and an increased molecular volume due to the six-membered piperidine ring replacing the four-membered azetidine .
| Evidence Dimension | Calculated LogP (Lipophilicity) and Molecular Weight |
|---|---|
| Target Compound Data | LogP = 0.2072; MW = 186.21 g/mol; TPSA = 50.8 Ų |
| Comparator Or Baseline | Piperidin-3-yl morpholine-4-carboxylate: MW = 214.26 g/mol; increased ring size and carbon count |
| Quantified Difference | MW difference = 28.05 g/mol (15% larger for piperidine analog); LogP expected higher for piperidine analog due to additional methylene groups |
| Conditions | Computational prediction based on SMILES structure (O=C(OC1CNC1)N1CCOCC1) using standard cheminformatics algorithms |
Why This Matters
The lower LogP and smaller molecular volume of the azetidine-containing compound provide superior aqueous solubility and reduced plasma protein binding potential, critical factors in early-stage drug candidate optimization and fragment-based drug discovery.
